

An In-depth Technical Guide to the Pharmacology and Toxicology of GSK163929

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For Researchers, Scientists, and Drug Development Professionals

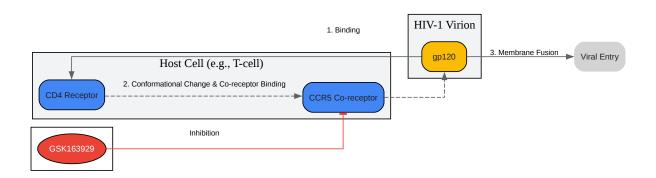
Introduction

GSK163929 is a novel, potent, and orally bioavailable antagonist of the C-C chemokine receptor 5 (CCR5). Developed by GlaxoSmithKline, this small molecule inhibitor was identified as a promising candidate for the treatment of Human Immunodeficiency Virus-1 (HIV-1) infection. By blocking the CCR5 co-receptor, **GSK163929** prevents the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle. This technical guide provides a comprehensive overview of the pharmacology and toxicology of **GSK163929**, based on publicly available preclinical data.

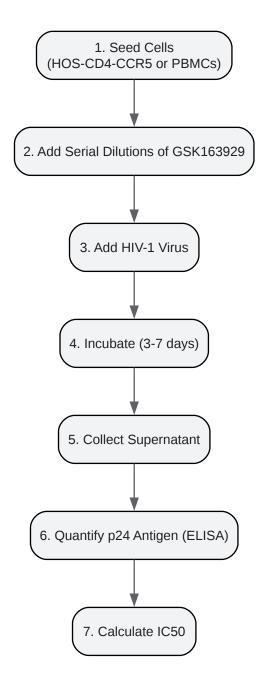
Pharmacology Mechanism of Action

GSK163929 functions as a non-competitive antagonist of the human CCR5 receptor. HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary receptor, CD4. This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4. **GSK163929** binds to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120. This allosteric inhibition effectively blocks the fusion of the viral and cellular membranes, thereby preventing viral entry.

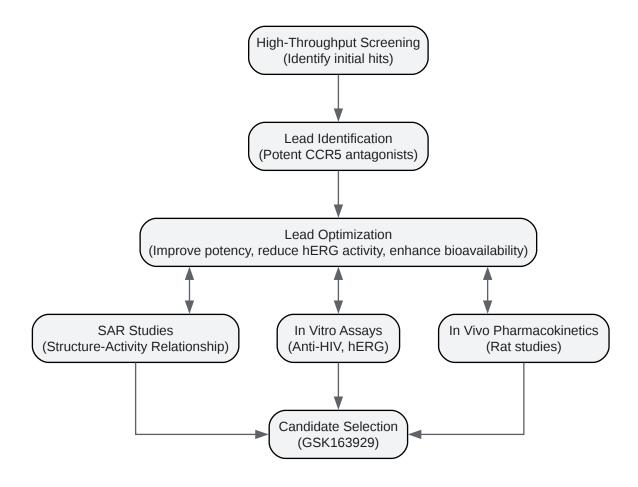












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